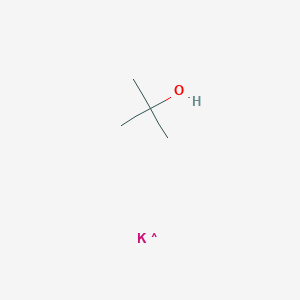

Potassium tert-butoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium tert-butoxide is a chemical compound with the formula [(CH₃)₃COK]ₙ. It is a colorless solid that is widely used as a strong base in organic synthesis. The compound is often depicted as a salt, and its ionization depends on the solvent. This compound is known for its high reactivity and is commonly used in various chemical reactions due to its strong basicity .

Preparation Methods

Potassium tert-butoxide is commercially available as both a solution and a solid. it is often generated in situ for laboratory use due to its moisture sensitivity and the potential for older samples to be of low purity. The compound is prepared by reacting dry tert-butyl alcohol with potassium metal. The resulting solid is obtained by evaporating the solution and then heating the solid. Purification can be achieved through sublimation .

Chemical Reactions Analysis

Potassium tert-butoxide undergoes various types of chemical reactions, primarily due to its strong basicity. Some of the key reactions include:

Dehydrohalogenation Reactions: It is used to remove halogens from organic compounds, leading to the formation of alkenes.

Nucleophilic Substitution Reactions: Although it is a strong base, its bulky structure makes it a poorer nucleophile compared to smaller alkoxides like ethoxide and methoxide.

Elimination Reactions:

Bond Formation Reactions: It is used in the formation of S–S, S–Se, N–N, and C–N bonds, significantly extending its scope in chemical synthesis.

Scientific Research Applications

Potassium tert-butoxide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a strong non-nucleophilic base in various organic reactions, including dehydrohalogenation and amidation of esters.

Transition-Metal-Free Reactions: It has seen widespread use in transition-metal-free reactions, such as the coupling of haloarenes with arenes or styrenes to produce biphenyls or stilbenes.

Synthesis of Nitriles: It mediates the direct one-pot synthesis of nitriles from aldehydes at room temperature, making it a practical and efficient process.

Dimerization of Heterocyclic N-Oxides: It is used in the synthesis of symmetrical and non-symmetrical N-heterobiaryls through the dimerization of heterocyclic N-oxides.

Mechanism of Action

The mechanism by which potassium tert-butoxide exerts its effects is primarily through its strong basicity. It acts as a base to deprotonate substrates, facilitating various chemical transformations. The compound’s bulky structure makes it sensitive to steric interactions, which influences its reactivity in nucleophilic substitution and elimination reactions . Additionally, it can form solvent-separated ion pairs with certain additives, further modifying its reactivity .

Comparison with Similar Compounds

Potassium tert-butoxide is often compared with other alkoxides, such as sodium tert-butoxide and lithium tert-butoxide. While all these compounds are strong bases, this compound is unique due to its bulky tert-butyl group, which makes it less nucleophilic and more selective in certain reactions. This bulkiness also leads to the formation of the Hofmann product in elimination reactions, unlike smaller alkoxides that favor the Zaitsev product .

Sodium tert-butoxide: Similar in reactivity but less bulky, making it a better nucleophile.

Lithium tert-butoxide: Also a strong base but with different solubility and reactivity profiles due to the lithium ion.

Properties

Molecular Formula |

C4H10KO |

|---|---|

Molecular Weight |

113.22 g/mol |

InChI |

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3; |

InChI Key |

XAEBTCPOZVEMHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)O.[K] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B8656600.png)

![Tert-butyl 4-[[2-chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8656602.png)

![(6R,7R)-7-amino-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8656626.png)

![benzyl N-[(1S)-1-[(2-methylpropyl)carbamoyl]ethyl]carbamate](/img/structure/B8656646.png)

![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)